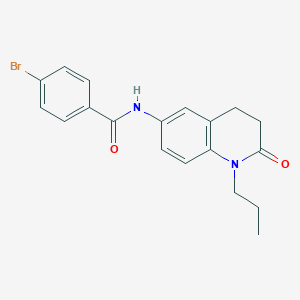

4-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

4-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound with a complex structure that includes a bromine atom, a quinoline ring, and a benzamide group.

Properties

IUPAC Name |

4-bromo-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrN2O2/c1-2-11-22-17-9-8-16(12-14(17)5-10-18(22)23)21-19(24)13-3-6-15(20)7-4-13/h3-4,6-9,12H,2,5,10-11H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTLQQNJKGHSEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction utilizes palladium catalysts and boron reagents to achieve high yields and selectivity. Industrial production methods may involve optimizing these reaction conditions to scale up the synthesis while maintaining purity and efficiency.

Chemical Reactions Analysis

4-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.

Reduction: This reaction can reduce specific functional groups, such as nitro groups to amines, using reagents like hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

4-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has diverse applications in scientific research:

Chemistry: It is used in the synthesis of heterocycles and other complex organic molecules, serving as a building block for more elaborate structures.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

Industry: It can be used in material science for the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

4-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can be compared with other similar compounds, such as:

4-Hydroxy-2-quinolones: These compounds share a similar quinoline structure and are valuable in drug research and development.

Indole derivatives: These compounds have diverse biological activities and are used in various therapeutic applications.

Benzamide derivatives: These compounds are used in medicinal chemistry for their potential therapeutic effects.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Biological Activity

4-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom and a quinoline derivative, contributing to its unique chemical properties and therapeutic applications. Its molecular formula is , with a molecular weight of approximately 387.27 g/mol.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several key steps:

- Preparation of the Quinoline Derivative : This is often achieved through cyclization reactions under acidic or basic conditions.

- Bromination : A brominating agent such as N-bromosuccinimide (NBS) is used to introduce the bromine atom.

- Formation of the Benzamide Group : The final step involves coupling the brominated quinoline derivative with benzoyl chloride in the presence of a base like triethylamine.

These synthetic methods allow for variations that can lead to different derivatives with potentially enhanced biological activities.

Biological Activity

Research indicates that this compound exhibits a broad spectrum of biological activities:

- Antitumor Activity : The compound has shown promise in inhibiting various cancer cell lines by modulating specific kinases involved in cell signaling pathways.

- Antiviral Properties : Preliminary studies suggest that it may inhibit viral replication, making it a candidate for further research in antiviral drug development.

- Antimicrobial Effects : Similar compounds have demonstrated broad-spectrum antimicrobial activity, indicating potential applications in treating bacterial infections.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various biological targets, including:

- Kinases : Inhibition of specific kinases may lead to reduced cell proliferation and survival in cancer cells.

- Enzymatic Pathways : The compound may interfere with metabolic pathways critical for pathogen survival and replication .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin)furan-2-carboxamide | Contains a furan ring instead of a sulfonamide group | |

| 2-bromo-N-(2-hydroxyethyl)-1,2-dihydroquinolin | Lacks the sulfonamide functionality; primarily studied for neuroprotective effects | |

| 4-hydroxyquinoline derivatives | Varies | Known for broad-spectrum antimicrobial activity; often used in drug development |

The unique combination of the brominated quinoline structure with the benzamide group enhances its biological activity profile compared to these similar compounds .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound. For example:

- Antitumor Screening : In vitro assays demonstrated that this compound inhibited growth in multiple cancer cell lines at concentrations as low as 10 µM. This suggests significant potency and warrants further investigation into its mechanism of action and potential clinical applications .

- Antiviral Activity Assessment : A recent study evaluated its efficacy against viral pathogens and found that it inhibited viral replication by disrupting essential enzymatic functions within the virus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.